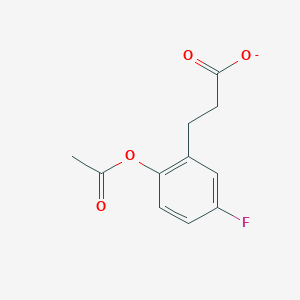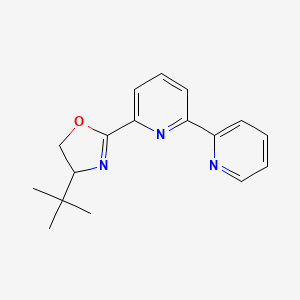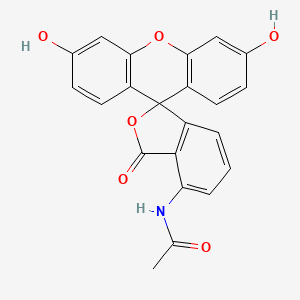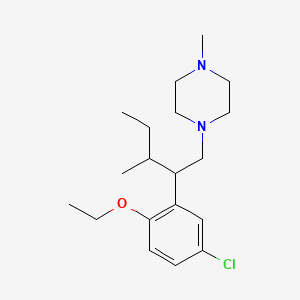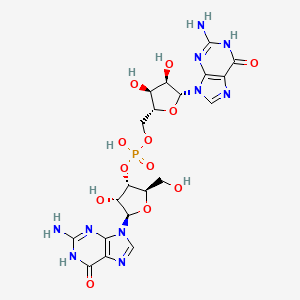
2,3-Dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylthio)phenylboronic acid pinacolate is an organoboron compound that features a boronic acid ester functional group. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)phenylboronic acid pinacolate typically involves the reaction of 3-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)phenylboronic acid pinacolate undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: It can be reduced to form the corresponding borane.
Substitution: The boronic ester group can be substituted with other functional groups through transmetalation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products
Oxidation: Phenols.
Reduction: Boranes.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(Methylthio)phenylboronic acid pinacolate is extensively used in scientific research due to its versatility:
Chemistry: It is a key reagent in Suzuki–Miyaura coupling reactions, facilitating the formation of biaryl compounds.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Plays a role in the development of drug candidates and therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(Methylthio)phenylboronic acid pinacolate in Suzuki–Miyaura coupling involves the transmetalation step, where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, facilitating efficient coupling reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacolate
- 4-Methylphenylboronic acid pinacolate
- 3-Methoxyphenylboronic acid pinacolate
Uniqueness
3-(Methylthio)phenylboronic acid pinacolate is unique due to the presence of the methylthio group, which can influence the electronic properties of the compound, making it more reactive in certain chemical transformations compared to its analogs.
Properties
Molecular Formula |
C13H21BO6S |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
2,3-dihydroxy-2,3-dimethylbutanoic acid;(3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H9BO2S.C6H12O4/c1-11-7-4-2-3-6(5-7)8(9)10;1-5(2,9)6(3,10)4(7)8/h2-5,9-10H,1H3;9-10H,1-3H3,(H,7,8) |
InChI Key |
HHDLQNYIDUJTTI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)SC)(O)O.CC(C)(C(C)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)
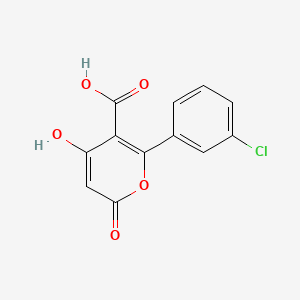
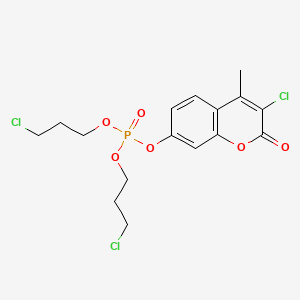
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

